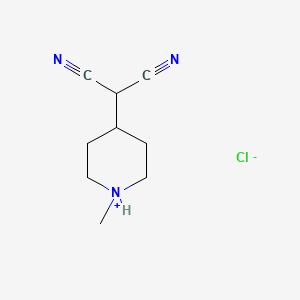

Malononitrile, (1-methyl-4-piperidinyl)-, hydrochloride, dihydrate

Description

Malononitrile derivatives are critical intermediates in organic synthesis and pharmaceutical chemistry due to their reactivity in Knoevenagel condensations and Michael additions . The compound "Malononitrile, (1-methyl-4-piperidinyl)-, hydrochloride, dihydrate" features a malononitrile core substituted with a 1-methyl-4-piperidinyl group, stabilized as a hydrochloride salt with two water molecules. While direct references to this exact compound are absent in the provided evidence, structurally analogous hydrochloride dihydrates (e.g., terazosin, ondansetron, quinine) offer insights into its properties and applications .

Properties

CAS No. |

101756-36-9 |

|---|---|

Molecular Formula |

C9H14ClN3 |

Molecular Weight |

199.68 g/mol |

IUPAC Name |

2-(1-methylpiperidin-1-ium-4-yl)propanedinitrile;chloride |

InChI |

InChI=1S/C9H13N3.ClH/c1-12-4-2-8(3-5-12)9(6-10)7-11;/h8-9H,2-5H2,1H3;1H |

InChI Key |

ZSRQMXPWMSHUMT-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+]1CCC(CC1)C(C#N)C#N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for Malononitrile, (1-methyl-4-piperidinyl)-, Hydrochloride, Dihydrate

General Reaction Scheme

The core synthetic strategy involves a condensation reaction between 1-methyl-4-piperidone and malononitrile, typically under basic or mildly acidic conditions, often followed by salt formation with hydrochloric acid and crystallization with water molecules.

Detailed Preparation Example

A typical procedure adapted from literature and patent sources includes:

| Step | Procedure Details |

|---|---|

| 1 | Dissolve 1-methyl-4-piperidone and malononitrile in ethanol or another suitable solvent. |

| 2 | Add a catalytic amount of piperidine or triethylamine to promote condensation (Michael addition). |

| 3 | Reflux the mixture for 1–3 hours until the reaction mixture shows precipitation of product. |

| 4 | Cool the reaction mixture to room temperature to maximize solid formation. |

| 5 | Remove solvent partially under reduced pressure to concentrate the product. |

| 6 | Add hydrochloric acid to convert the free base to the hydrochloride salt. |

| 7 | Crystallize the product from a mixture of ethanol and water or ethanol and hexanes to obtain the dihydrate. |

| 8 | Filter, wash, and dry the crystalline hydrochloride dihydrate under vacuum. |

This method yields this compound with high purity and crystallinity suitable for further synthetic applications.

Purification and Characterization

- Purification: Fractional distillation is commonly used for 1-methyl-4-piperidone precursor. The hydrochloride salt of the dihydrate crystallizes well and can be purified by recrystallization from mixed solvents such as chloroform/ether or ethanol/water mixtures.

- Melting Points: The dihydrate hydrochloride typically melts around 94.7–95.5 °C, whereas the anhydrous hydrochloride melts at higher temperatures (~165–168 °C).

- Drying: The dihydrate form can be dried under vacuum or over desiccants to control hydration state without decomposition.

Alternative Synthetic Insights

- Some literature reports the use of double Mannich condensation or Michael addition reactions involving 1-methyl-4-piperidone and malononitrile to build complex spiropiperidine and related heterocyclic frameworks, indicating the versatility of the condensation step.

- Modifications include variation of catalysts (piperidine, triethylamine) and solvents (ethanol, benzene, or mixed solvents) to optimize yield and purity.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting materials ratio | 1-methyl-4-piperidone : malononitrile = 1 : 1 to 1.05 equiv | Slight excess malononitrile improves yield |

| Catalyst | Piperidine (2 drops) or triethylamine | Catalyzes Knoevenagel condensation |

| Solvent | Ethanol, benzene, or ethanol/hexanes mixtures | Ethanol common for reflux and crystallization |

| Reaction temperature | Reflux (78 °C for ethanol) | 1.5 to 3 hours |

| Product isolation | Cooling, solvent removal under vacuum, acidification | Hydrochloric acid for salt formation |

| Crystallization solvent | Ethanol/water or chloroform/ether | Controls hydration state |

| Yield | 85–95% | High yields with optimized conditions |

| Melting point (dihydrate) | 94.7–95.5 °C | Matches literature values |

Research Findings and Considerations

- The condensation reaction between 1-methyl-4-piperidone and malononitrile is robust and widely used in organic synthesis for heterocyclic compound formation.

- The hydrochloride salt's dihydrate form is preferred for stability and ease of handling.

- Purification by recrystallization and drying conditions significantly affect the physical properties and purity.

- Variations in catalyst and solvent systems can tailor reaction rates and product morphology.

- No direct synthesis of the compound solely from malononitrile and 1-methyl-4-piperidone hydrochloride dihydrate was found; rather, the compound is formed by condensation followed by salt formation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Malononitrile, (1-methyl-4-piperidinyl)-, hydrochloride, dihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemical Synthesis

Malononitrile is widely used as a building block in organic synthesis due to its ability to participate in various chemical reactions. Notably, it serves as a key reactant in the Knoevenagel condensation , where it reacts with aldehydes or ketones to form α,β-unsaturated carbonyl compounds.

Case Study: Knoevenagel Condensation

A study demonstrated that malononitrile can react with substituted aryl derivatives under specific conditions to yield cyclized products. For instance, the reaction of malononitrile with 2-(1-phenylvinyl)benzaldehyde resulted in an indene derivative with a yield of 79% when using TiCl4-pyridine as a catalyst .

Heterocyclic Chemistry

Malononitrile plays a crucial role in the synthesis of heterocycles. It is often employed in reactions leading to the formation of complex heterocyclic structures, which are important in pharmaceuticals.

Case Study: Enaminones

Research has shown that enaminones can react with malononitrile in ethanolic piperidine to produce various heterocycles such as dihydropyridazine derivatives . This highlights its utility in generating compounds with potential biological activity.

Pharmaceutical Applications

The compound has been investigated for its therapeutic properties. Its derivatives exhibit a range of pharmacological activities including anti-inflammatory, anti-cancer, and neuroprotective effects.

Table: Therapeutic Activities of Malononitrile Derivatives

| Compound Type | Activity | Reference |

|---|---|---|

| Calcium Channel Blocker | Anti-hypertensive | |

| Antioxidative Agents | Neuroprotective | |

| Anticancer Agents | Induces apoptosis in cancer cells |

Synthesis of Coumarin Derivatives

Malononitrile is also utilized in the synthesis of coumarin derivatives, which are known for their diverse biological activities.

Case Study: Coumarin Synthesis

A recent study optimized the reaction conditions for synthesizing coumarins from salicylaldehydes and malononitrile using various catalysts and solvents, achieving yields up to 92% . The optimized conditions included the use of potassium phtalamide as a catalyst at room temperature.

Innovative Synthetic Routes

Researchers have developed innovative synthetic routes involving malononitrile that improve efficiency and yield.

Table: Summary of Synthetic Routes Involving Malononitrile

Mechanism of Action

The mechanism of action of Malononitrile, (1-methyl-4-piperidinyl)-, hydrochloride, dihydrate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazinyl Moieties

(a) Terazosin Hydrochloride Dihydrate

- Structure : Contains a piperazinyl group linked to a quinazoline core .

- Pharmacology : Alpha-1 adrenergic blocker used for hypertension and benign prostatic hyperplasia.

- Crystallography : Crystallizes in space group P-1 with lattice parameters a = 10.014 Å, b = 10.899 Å, c = 11.853 Å .

- Key Difference: Unlike the malononitrile derivative, terazosin lacks nitrile groups, reducing its reactivity in condensation reactions.

(b) Naratriptan Hydrochloride

- Structure : Features a 1-methyl-4-piperidinyl group attached to an indole sulfonamide .

- Pharmacology : Selective 5-HT1B/1D receptor agonist for migraine treatment.

- Key Difference: The sulfonamide and indole groups contrast with the malononitrile core, suggesting divergent metabolic pathways.

(a) Ondansetron Hydrochloride Dihydrate

- Structure : Carbazolone derivative with an imidazolylmethyl group .

- Pharmacology : 5-HT3 receptor antagonist for chemotherapy-induced nausea.

- Solubility : Hydrochloride dihydrate form improves aqueous solubility (molecular weight: 365.86 g/mol) .

- Key Difference: Ondansetron’s aromatic heterocycles differ from the aliphatic nitrile groups in malononitrile derivatives.

(b) Quinine Hydrochloride Dihydrate

- Structure: Natural alkaloid with a quinoline core and a piperidinylmethanol group .

- Pharmacology : Antimalarial and bitter-tasting agent (bitterness value: 200,000) .

- Crystallization : Used in chiral resolution studies due to its defined dihydrate crystal structure .

- Key Difference: The absence of nitrile groups limits its utility in synthetic organic reactions compared to malononitrile derivatives.

Comparative Data Table

Note: Properties for the malononitrile derivative are inferred from structural analogues.

Biological Activity

Malononitrile derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound "Malononitrile, (1-methyl-4-piperidinyl)-, hydrochloride, dihydrate" is of particular interest for its potential antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various research findings.

Malononitrile is characterized by its active methylene groups, which facilitate a variety of chemical reactions, including cyclization and condensation. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for biological assays.

Biological Activities

1. Antimicrobial Activity

Research indicates that malononitrile derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Various studies have demonstrated that malononitrile derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. In one study, compounds derived from malononitrile showed inhibition zones ranging from 12 to 15 mm against pathogens like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The same derivatives also displayed antifungal activity against species such as Candida albicans and Aspergillus niger, further supporting their potential as broad-spectrum antimicrobial agents .

2. Anticancer Activity

Malononitrile derivatives have been evaluated for their anticancer properties:

- Cell Line Studies : Compounds derived from malononitrile exhibited significant cytotoxic effects on various cancer cell lines, including human breast adenocarcinoma and ovarian adenocarcinoma. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

- Structure-Activity Relationship (SAR) : A recent study highlighted the importance of specific structural features in enhancing anticancer activity, suggesting that modifications to the malononitrile core can lead to improved efficacy .

3. Anti-inflammatory Properties

The anti-inflammatory potential of malononitrile derivatives has also been explored:

- In Vitro Studies : Compounds have been shown to reduce inflammation markers in cell cultures, indicating their potential use in treating inflammatory diseases .

- Mechanistic Insights : Research suggests that these compounds may inhibit nitric oxide production and other inflammatory mediators, contributing to their therapeutic effects .

Case Studies

Case Study 1: Antimicrobial Evaluation

A comprehensive study assessed the antimicrobial activity of a series of malononitrile derivatives. The results indicated that certain compounds had minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus, demonstrating potent antibacterial effects .

Case Study 2: Anticancer Efficacy

In a comparative analysis involving various cancer cell lines, one derivative exhibited a significant reduction in cell viability at concentrations as low as 10 μM. This highlights the compound's potential as a lead for further development in cancer therapeutics .

Data Summary

Q & A

Basic Question: What are the optimal synthetic routes for preparing malononitrile, (1-methyl-4-piperidinyl)-, hydrochloride, dihydrate?

Methodological Answer:

The compound can be synthesized via nitrile-based condensation reactions. A common approach involves reacting malononitrile derivatives with 1-methyl-4-piperidinyl precursors under acidic conditions. For example:

- Step 1 : React malononitrile dimer with a piperidinyl-substituted electrophile (e.g., 4-chloro-1-methylpiperidine) in anhydrous pyridine at reflux (~120°C) for 2–4 hours .

- Step 2 : Acidify the reaction mixture with HCl to precipitate the hydrochloride salt.

- Step 3 : Recrystallize from ethanol/water to obtain the dihydrate form, confirmed via thermogravimetric analysis (TGA) for water content .

Key Variables : Temperature, solvent purity, and stoichiometric ratios of reactants critically influence yield.

Basic Question: Which analytical techniques are recommended for characterizing the dihydrate form?

Methodological Answer:

- X-ray Diffraction (XRD) : To confirm crystalline structure and hydrate stoichiometry .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d6 or D2O to resolve piperidinyl protons (δ 1.5–3.0 ppm) and nitrile peaks (δ 2.8–3.2 ppm) .

- TGA/DSC : Quantify water content (theoretical 8–10% mass loss for dihydrate) and assess thermal stability up to 150°C .

- HPLC-UV : Monitor purity using a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) .

Basic Question: How should the compound be stored to maintain stability?

Methodological Answer:

- Short-term : Store at 4°C in a desiccator to prevent deliquescence.

- Long-term : Keep at -20°C under nitrogen atmosphere; avoid exposure to light and humidity .

- Stability Monitoring : Perform monthly HPLC assays to detect degradation products (e.g., free malononitrile or piperidine hydrolysis byproducts) .

Advanced Question: How can contradictory biological activity data be resolved?

Methodological Answer:

Contradictions in reported bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:

- Hydrate vs. Anhydrous Forms : Compare dihydrate and anhydrous forms in standardized assays (e.g., IC50 in kinase inhibition assays) .

- Assay Conditions : Control pH (6.5–7.5), ionic strength, and solvent (DMSO < 1% v/v) to minimize artifacts .

- Orthogonal Validation : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to validate binding affinities independently .

Advanced Question: What mechanistic insights exist for its interaction with biological targets?

Methodological Answer:

The compound’s nitrile and piperidinyl groups enable dual interactions:

- Nitrile Group : Acts as a hydrogen-bond acceptor with catalytic lysine residues in enzymes (e.g., kinases) .

- Piperidinyl Moiety : Enhances membrane permeability via lipophilic interactions; confirmed via logP measurements (estimated logP = 1.2) .

Experimental Design : Perform molecular docking (e.g., AutoDock Vina) followed by mutagenesis studies to identify critical binding residues .

Advanced Question: How does the dihydrate form influence solubility and reactivity?

Methodological Answer:

- Solubility : The dihydrate form increases aqueous solubility (e.g., 25 mg/mL in water at 25°C) compared to the anhydrous form (15 mg/mL) due to hydrogen bonding with water molecules .

- Reactivity : Hydrate water may participate in hydrolysis under basic conditions. Monitor via pH-stat titration in buffered solutions (pH 2–10) .

Comparative Study : Conduct parallel reactions with anhydrous and dihydrate forms to assess kinetics in SNAr or Michael addition reactions .

Advanced Question: What strategies optimize synthetic yield and purity?

Methodological Answer:

- Design of Experiments (DoE) : Use a 3-factor (temperature, time, catalyst loading) Box-Behnken model to maximize yield (>75%) .

- Purification : Employ flash chromatography (silica gel, CH2Cl2/MeOH 9:1) or preparative HPLC (C18 column, 0.1% formic acid) to isolate >98% purity .

- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to sequester water and prevent nitrile hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.